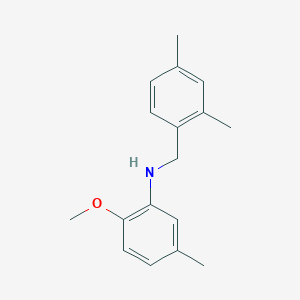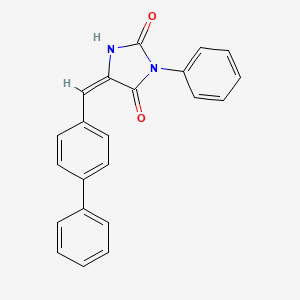![molecular formula C18H20N2O2S B5708763 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Tokyo in 2003 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine works by binding to the active site of proteases and preventing them from cleaving their substrates. It has been shown to be a potent inhibitor of MMPs, which are involved in the breakdown of extracellular matrix proteins and play a key role in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of other proteases, including ADAM10 and ADAM17, which are involved in the processing of cytokines and growth factors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protease activity, the reduction of inflammation, and the inhibition of viral replication. It has also been shown to have anti-tumor activity in animal models of cancer and to reduce the severity of arthritis in animal models of inflammation.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also a potent inhibitor of MMPs, which are involved in a wide range of physiological processes. However, one limitation of this compound is that it is not selective for MMPs and can also inhibit the activity of other proteases, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine. One potential application is in the treatment of cancer, where it could be used to inhibit tumor invasion and metastasis. Another potential application is in the treatment of viral infections, where it could be used to inhibit viral replication. Further research is also needed to investigate the selectivity of this compound for different proteases and to develop more potent and selective inhibitors.
合成方法
The synthesis of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine involves several steps, including the reaction of 2-methoxyaniline with 2-bromo-1-(2-thienyl)ethanone to form an intermediate product, which is then reacted with piperazine and acryloyl chloride to produce the final product. The process is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases, including matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to reduce inflammation in animal models of arthritis and to inhibit the replication of several viruses, including HIV-1 and SARS-CoV.
属性
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17-7-3-2-6-16(17)19-10-12-20(13-11-19)18(21)9-8-15-5-4-14-23-15/h2-9,14H,10-13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUREFSAZDTGS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)

![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)
![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5708740.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![ethyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B5708750.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)